molecular formula C18H20O4S B12537619 2-Benzoylbutyl 4-methylbenzene-1-sulfonate CAS No. 828256-29-7

2-Benzoylbutyl 4-methylbenzene-1-sulfonate

Cat. No.: B12537619
CAS No.: 828256-29-7
M. Wt: 332.4 g/mol
InChI Key: BVRSDPYTLOWAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylbutyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzoyl group attached to a butyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-benzoylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Benzoylbutanol+4-Methylbenzenesulfonyl chloride2-Benzoylbutyl 4-methylbenzene-1-sulfonate+HCl\text{2-Benzoylbutanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Benzoylbutanol+4-Methylbenzenesulfonyl chloride→2-Benzoylbutyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.

Major Products

    Oxidation: Formation of 2-benzoylbutanoic acid.

    Reduction: Formation of 2-benzoylbutyl sulfide.

    Substitution: Formation of 2-benzoylbutyl amine or 2-benzoylbutyl ether.

Scientific Research Applications

2-Benzoylbutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylbutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoyl group may also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylbutyl 4-methylbenzenesulfonamide
  • 2-Benzoylbutyl 4-methylbenzenesulfonic acid
  • 2-Benzoylbutyl 4-methylbenzenesulfonyl chloride

Uniqueness

2-Benzoylbutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

CAS No.

828256-29-7

Molecular Formula

C18H20O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzoylbutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H20O4S/c1-3-15(18(19)16-7-5-4-6-8-16)13-22-23(20,21)17-11-9-14(2)10-12-17/h4-12,15H,3,13H2,1-2H3

InChI Key

BVRSDPYTLOWAKL-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.